

A Technical Overview of 2-Bromo-3-methylpyridine: Properties and Synthetic Applications

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Compound of Interest

Compound Name: 2-Bromo-3-methylpyridine

Cat. No.: B184072

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For Researchers, Scientists, and Drug Development Professionals

2-Bromo-3-methylpyridine, also known as 2-bromo-3-picoline, is a versatile chemical intermediate widely employed in the synthesis of complex organic molecules. Its unique structure, which incorporates both a bromine atom and a methyl group on a pyridine ring, makes it a valuable building block in the fields of medicinal chemistry and materials science.^[1] This document provides a concise overview of its key chemical and physical properties, as well as its role in synthetic applications.

Core Chemical and Physical Properties

The fundamental properties of **2-Bromo-3-methylpyridine** are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

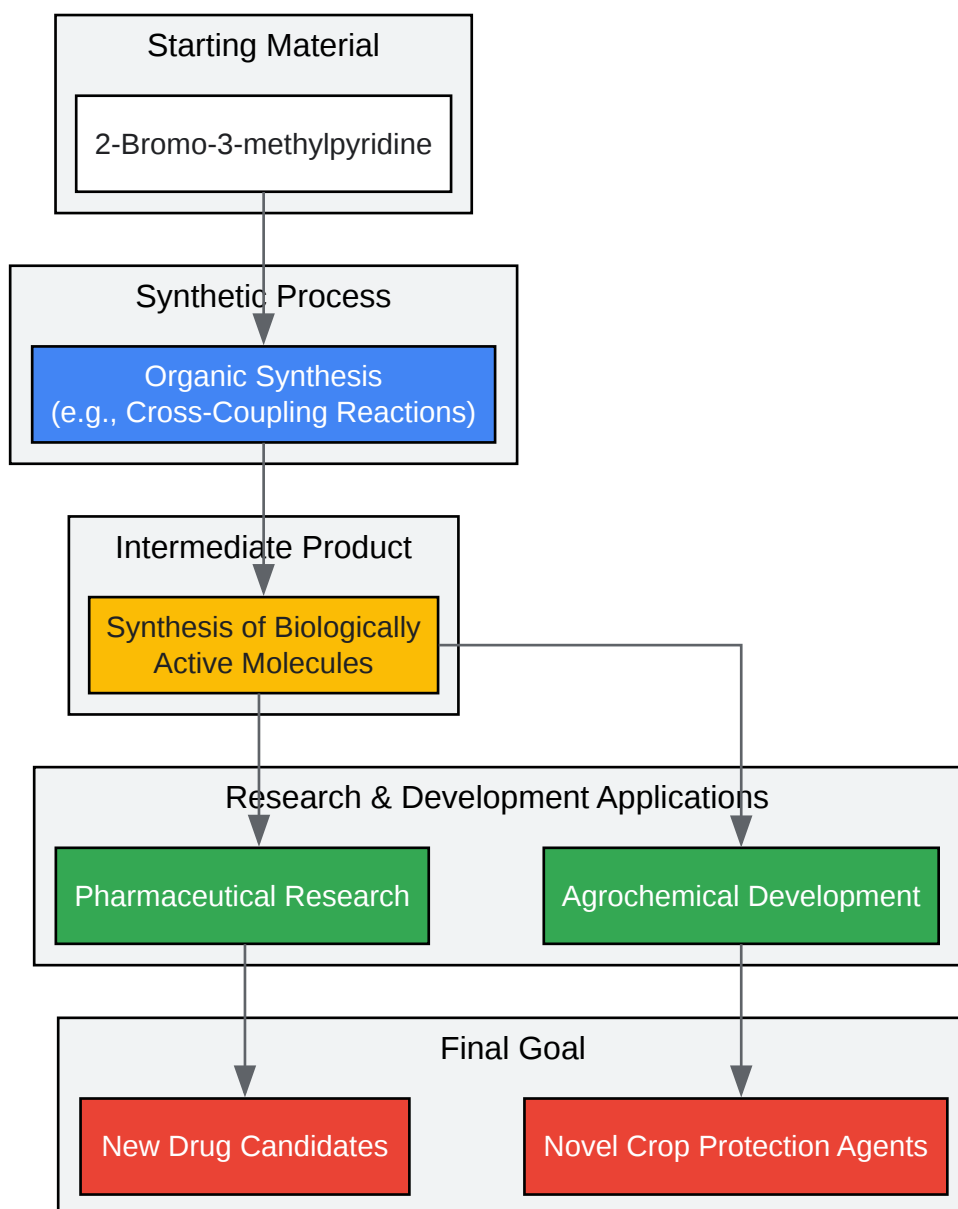
Property	Value
Molecular Formula	C ₆ H ₆ BrN[1][2][3][4]
Molecular Weight	172.02 g/mol [1][2][3][4]
CAS Number	3430-17-9[1]
Appearance	Colorless to pale yellow liquid[1][3]
Density	1.544 g/mL at 25 °C[3]
Boiling Point	218-219 °C
Refractive Index	n ₂₀ /D 1.568

Experimental Protocols

Detailed experimental protocols for reactions involving **2-Bromo-3-methylpyridine** are highly specific to the desired target molecule and are typically found in peer-reviewed scientific literature or patents. As a starting material, its application in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, would necessitate specific catalysts, ligands, bases, and solvent systems tailored to the reaction partner. Researchers are advised to consult specialized synthetic chemistry databases and journals for precise methodologies relevant to their research goals.

Role in Synthetic Chemistry Workflow

2-Bromo-3-methylpyridine serves as a critical starting material in multi-step synthetic pathways. Its reactivity, particularly at the bromine-substituted position, allows for the introduction of diverse functional groups, enabling the construction of more complex molecular architectures. This is a key process in the discovery of new pharmaceutical and agrochemical agents.[1] The following diagram illustrates a generalized workflow for its application in research and development.



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